2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-1-3-13(20-12)23-9-11-4-6-22(7-5-11)8-14-21-19-10-24-14/h1-3,10-11H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWEIDPJIJAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=NN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate.
Formation of the Pyridine Ring: The trifluoromethyl-substituted pyridine can be synthesized through various methods, including the reaction of trifluoromethylated intermediates with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Oxadiazole Ring | Known for diverse biological activities |
| Pyridine Ring | Enhances electron density and reactivity |
| Trifluoromethyl Group | Increases lipophilicity and biological activity |
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have shown promising results in inhibiting the growth of tumor cells such as HeLa (cervical cancer) and HCT116 (colon cancer) . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Compounds similar to 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The oxadiazole moiety contributes to this activity by interfering with bacterial cell wall synthesis or function .
Neurological Applications
The compound may also target nicotinic acetylcholine receptors, which are implicated in various neurological disorders. Research into similar oxadiazole derivatives has shown potential for treating conditions like Alzheimer's disease by enhancing neurotransmitter signaling .
Study 1: Anticancer Efficacy
A study conducted on various oxadiazole derivatives revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutics against multiple cancer cell lines. For example, a derivative with a similar structure showed an IC50 of 0.48 µM against MCF-7 cells, indicating strong antiproliferative effects .
Study 2: Antimicrobial Activity
In vitro tests demonstrated that derivatives of the oxadiazole-containing compounds had Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL against several bacterial strains. This suggests that modifications to the oxadiazole structure can enhance antimicrobial potency .
Study 3: Neurological Effects
Research into the interaction of oxadiazole derivatives with nicotinic receptors revealed that these compounds could act as positive allosteric modulators. This mechanism could potentially lead to new treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, modulating their activity . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl (-CF₃) groups, present in both the target and the analog, increase lipophilicity and metabolic stability, favoring blood-brain barrier penetration for CNS-targeted drugs . Chlorophenyl and sulfonyl groups in compounds suggest broader applications in antiparasitic or antibacterial contexts due to enhanced electrophilic reactivity .
Molecular Weight and Solubility :
- The target compound (393.35 g/mol) is heavier than the pyrazole analog (354.37 g/mol) due to the oxadiazole ring’s higher nitrogen content. This may reduce aqueous solubility but improve membrane permeability.
Biological Activity
The compound 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a synthetic organic molecule that integrates a trifluoromethyl group, a pyridine ring, and an oxadiazole moiety. This unique structural combination has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H20F3N4O2 |
| Molecular Weight | 342.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2198358-74-4 |
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a broad spectrum of biological activities. The presence of the oxadiazole moiety in this compound is associated with various pharmacological effects:
- Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Compounds similar to this one have demonstrated cytotoxic effects against different cancer cell lines. For example, derivatives of oxadiazole have been reported to exhibit activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
- Anti-inflammatory Effects : The trifluoromethyl group is known to enhance the anti-inflammatory potential of compounds. Research has indicated that related oxadiazole derivatives possess anti-inflammatory activities by inhibiting cyclooxygenases (COX) .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in various cellular processes .
- Receptor Modulation : It may also act on specific receptors involved in inflammatory and cancer pathways, potentially leading to reduced proliferation of tumor cells .
Case Studies
Several studies have highlighted the biological activity of compounds related to this structure:
- Antimicrobial Study : A study conducted by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives. Compounds were tested against Mycobacterium bovis with promising results indicating strong inhibition .
- Anticancer Activity : A recent publication demonstrated that 1,2,4-Oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 50 µM . The specific interactions and binding affinities were analyzed using molecular docking studies.
Summary of Findings
The compound this compound shows considerable promise in various therapeutic areas due to its unique chemical structure and associated biological activities:
Q & A
Q. What are the established synthetic routes for this compound, and what are the key challenges in yield optimization?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. For example:
Piperidine Modification : The piperidin-4-ylmethoxy group is introduced via nucleophilic substitution, using a brominated or tosylated intermediate.
Oxadiazole Formation : The 1,3,4-oxadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
Trifluoromethylpyridine Coupling : A Suzuki-Miyaura or Ullmann coupling may link the trifluoromethylpyridine moiety to the piperidine-oxadiazole scaffold .
Q. Challenges :
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the piperidine-oxadiazole linkage and trifluoromethylpyridine substitution. For example, the methoxy group (-OCH₂-) appears as a triplet near δ 3.8–4.2 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves resolution .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak ([M+H]⁺) .
Q. How can solubility limitations be addressed in preclinical formulations?
Methodological Answer:
- Co-Solvent Systems : Use dimethyl sulfoxide (DMSO) or PEG-400 for in vitro assays, ensuring concentrations remain below 1% to avoid cytotoxicity .
- Nanoparticle Encapsulation : Lipid-based nanoparticles (e.g., liposomes) improve aqueous solubility and bioavailability for in vivo studies .
- Salt Formation : Explore hydrochloride or phosphate salts to enhance solubility in physiological buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Substituent Screening : Systematically modify the trifluoromethylpyridine or oxadiazole moieties. For example, replacing the trifluoromethyl group with a nitro or cyano group alters electron-withdrawing effects, impacting antimicrobial potency .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or bacterial efflux pumps. Compare results with experimental IC₅₀ values to identify discrepancies .
- Data Normalization : Account for variations in assay conditions (e.g., bacterial strain differences) by benchmarking against a reference compound (e.g., ciprofloxacin for antimicrobial studies) .
Q. What experimental strategies identify pharmacodynamic targets for this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on Sepharose beads to capture binding proteins from cell lysates. Eluted proteins are identified via LC-MS/MS .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cell lines to identify genes whose loss abrogates the compound’s cytotoxic effects .
- Thermal Shift Assays : Monitor protein thermal stability shifts (via differential scanning fluorimetry) to detect direct target engagement .
Q. How should ecotoxicological impact assessments be designed for environmental metabolites?
Methodological Answer:
- Degradation Studies : Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) to simulate environmental breakdown. Analyze metabolites via GC-MS .
- Acute Toxicity Testing : Use Daphnia magna or Danio rerio (zebrafish) models in OECD-compliant assays to determine LC₅₀ values .
- Bioaccumulation Analysis : Measure logP (octanol-water partition coefficient) to predict environmental persistence. A logP > 3 indicates high bioaccumulation risk .
Q. What approaches resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for the piperidine and oxadiazole protons .
- Isotopic Labeling : Synthesize a deuterated analog to confirm assignments of methoxy and methylene protons .
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to obtain unambiguous structural data .
Q. How does bioactivity compare to structurally related analogs, and what drives these differences?
Methodological Answer:
-
Analog Synthesis : Prepare derivatives with variations in the oxadiazole (e.g., 1,2,4-triazole substitution) or piperidine (e.g., N-methylation) groups .
-
Biological Assays : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and Gram-positive/-negative bacteria. For example:
Analog Modification Anticancer IC₅₀ (μM) Antibacterial MIC (μg/mL) Trifluoromethylpyridine 12.3 ± 1.2 8.5 ± 0.7 Pyridin-2-one substitution 45.6 ± 3.1 >64 -
Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance membrane permeability, while bulky substituents reduce target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
